Ser-Ala-Pro

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

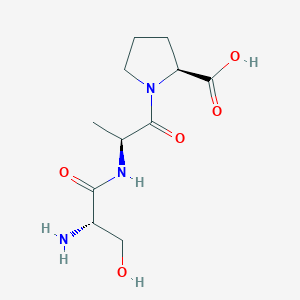

Structure

3D Structure

Eigenschaften

CAS-Nummer |

403694-80-4 |

|---|---|

Molekularformel |

C11H19N3O5 |

Molekulargewicht |

273.29 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H19N3O5/c1-6(13-9(16)7(12)5-15)10(17)14-4-2-3-8(14)11(18)19/h6-8,15H,2-5,12H2,1H3,(H,13,16)(H,18,19)/t6-,7-,8-/m0/s1 |

InChI-Schlüssel |

BRKHVZNDAOMAHX-FXQIFTODSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CO)N |

Kanonische SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CO)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Structure and Conformation of the Ser-Ala-Pro Tripeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Ser-Ala-Pro (SAP) represents a fundamental structural motif with significant implications for peptide and protein conformation due to the unique properties of its constituent amino acids. The presence of a proline residue imparts significant conformational rigidity, while the serine residue offers the potential for hydrogen bonding and post-translational modifications. Alanine (B10760859), with its small, non-polar side chain, serves as a neutral yet influential component. This technical guide provides a comprehensive overview of the predicted structure and conformational landscape of the this compound tripeptide, leveraging computational modeling in the absence of direct experimental data. It further details the standard experimental protocols for the structural elucidation of such peptides and discusses the potential biological relevance of the SAP motif in signaling pathways.

Predicted Structural and Conformational Data of this compound

Due to the current lack of publicly available experimental structural data for the isolated this compound tripeptide, computational methods provide the most reliable insights into its likely conformations. The following data has been generated using predictive modeling, offering a theoretical framework for its structural properties.

Predicted Dihedral Angles

The backbone dihedral angles (Φ, Ψ, ω) of the most energetically favorable conformations of the this compound tripeptide were predicted using the PEP-FOLD3 de novo peptide structure prediction server. The results indicate a propensity for turn-like structures, a common feature for proline-containing short peptides.

| Residue | Conformation | Φ (°) | Ψ (°) | ω (°) |

| Serine (Ser) | Extended | -150.7 | 157.9 | 178.6 |

| Alanine (Ala) | Extended | -123.5 | 138.1 | -179.3 |

| Proline (Pro) | Turn | -63.2 | 141.5 | 178.9 |

Note: These values represent a single predicted low-energy conformation. In solution, the tripeptide would exist as an ensemble of interconverting conformers.

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. In the absence of experimental spectra for this compound, theoretical chemical shifts were predicted using the SHIFTS predictor, based on the predicted 3D structure. These values can serve as a reference for future experimental studies.

| Atom | Serine (Ser) | Alanine (Ala) | Proline (Pro) |

| ¹H | |||

| Hα | 4.35 | 4.31 | 4.42 |

| Hβ | 3.86, 3.80 | 1.39 | 2.04, 1.91 |

| Hγ | - | - | 1.99, 1.88 |

| Hδ | - | - | 3.65, 3.55 |

| HN | 8.21 | 8.35 | - |

| ¹³C | |||

| Cα | 57.2 | 51.8 | 62.5 |

| Cβ | 63.1 | 18.9 | 31.2 |

| Cγ | - | - | 27.3 |

| Cδ | - | - | 49.6 |

| C' | 173.8 | 175.9 | 176.5 |

| ¹⁵N | |||

| N | 118.5 | 122.1 | 120.3 |

Note: Predicted chemical shifts are in ppm and are highly dependent on solvent conditions and pH. These values are for the backbone and β-carbons/protons. Sidechain chemical shifts for Ser beyond β are not included.

Conformational Features of the this compound Tripeptide

The conformational landscape of this compound is dictated by the interplay of the intrinsic properties of its amino acid residues.

-

Proline's Influence : The cyclic side chain of proline restricts the Φ dihedral angle to approximately -60° to -75°, significantly constraining the peptide backbone. This rigidity often induces turns in the peptide chain. The peptide bond preceding proline (Ala-Pro) can exist in both cis and trans conformations, with the trans form being generally more stable. The energy barrier for cis-trans isomerization is a key factor in the dynamics of proline-containing peptides[1]. The pyrrolidine (B122466) ring of proline also exhibits "puckering," adopting either an "up" (Cγ-endo) or "down" (Cγ-exo) conformation, which can further influence the local backbone structure.

-

Serine's Hydrogen Bonding Potential : The hydroxyl group of the serine side chain can act as both a hydrogen bond donor and acceptor. This allows for the formation of intramolecular hydrogen bonds with backbone amide or carbonyl groups, which can stabilize specific turn structures[2][3]. The rotameric state of the serine side chain (defined by the χ1 angle) will determine its hydrogen bonding capabilities[4][5].

-

Alanine as a Conformational Stabilizer : With its small methyl side chain, alanine has a high propensity to adopt various secondary structures and does not impose significant steric hindrance. In the context of the this compound sequence, it acts as a flexible linker that can accommodate the conformational preferences dictated by the flanking serine and proline residues.

Experimental Protocols for Structural Elucidation

The definitive determination of the this compound tripeptide's structure would require a combination of experimental techniques. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary method to determine the solution conformation of this compound.

Sample Preparation:

-

Synthesize the this compound tripeptide using standard solid-phase peptide synthesis (SPPS) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

-

Dissolve the purified peptide in a suitable solvent, typically D₂O or a H₂O/D₂O mixture, to a concentration of 1-5 mM.

-

Adjust the pH of the sample to the desired value (e.g., physiological pH 7.4) using dilute solutions of DCl and NaOD.

-

Add a known concentration of a reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing.

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and concentration.

-

Perform two-dimensional (2D) NMR experiments at a high-field spectrometer (e.g., 600 MHz or above):

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within each amino acid's spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached ¹³C or ¹⁵N nuclei (requires isotopic labeling).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons.

-

Structure Calculation:

-

Assign all proton and heteronuclear resonances to their respective atoms in the tripeptide sequence.

-

Integrate the cross-peaks in the NOESY spectrum to derive inter-proton distance restraints.

-

Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

-

Use the experimental restraints in a molecular dynamics-based simulated annealing protocol to calculate an ensemble of structures consistent with the NMR data.

X-ray Crystallography

X-ray crystallography can provide a high-resolution solid-state structure of the tripeptide.

Crystallization:

-

Prepare a highly concentrated and pure solution of the this compound tripeptide.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and buffers) using vapor diffusion (sitting or hanging drop) or microbatch methods.

-

Optimize promising conditions to grow single crystals of sufficient size and quality for diffraction (typically > 0.1 mm in all dimensions).

Data Collection and Structure Determination:

-

Mount a suitable crystal and cryo-cool it in a stream of liquid nitrogen.

-

Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the phase problem using direct methods or other phasing techniques.

-

Build an initial atomic model into the resulting electron density map.

-

Refine the model against the diffraction data to obtain the final high-resolution crystal structure.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the overall secondary structure content of the peptide in solution.

Experimental Procedure:

-

Prepare a solution of the this compound tripeptide in the desired buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) at a concentration of approximately 0.1-0.2 mg/mL.

-

Use a quartz cuvette with a short path length (e.g., 1 mm).

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the peptide solution, typically from 190 to 260 nm.

-

Subtract the buffer baseline from the peptide spectrum.

-

Convert the raw data (ellipticity) to mean residue ellipticity to allow for comparison with reference spectra for different secondary structures (α-helix, β-sheet, turn, random coil).

Visualizations of Workflows and Potential Biological Context

Experimental Workflow for Peptide Conformational Analysis

Hypothetical Signaling Pathway Involving a SAP-like Motif

Proline-rich motifs are known to be involved in a multitude of protein-protein interactions within signaling cascades[6][7][8]. Furthermore, serine phosphorylation is a key regulatory mechanism in cellular signaling[9][10][11][12]. The this compound sequence could potentially be part of a larger signaling protein that is recognized by an SH3 domain-containing protein, with its binding affinity modulated by the phosphorylation state of the serine residue.

Conclusion

While direct experimental data on the this compound tripeptide is currently unavailable, computational predictions suggest a propensity for turn-like conformations, governed by the rigidifying effect of the proline residue and potential intramolecular hydrogen bonding involving the serine side chain. This technical guide provides a comprehensive theoretical framework for the structure of this compound, alongside detailed experimental protocols that would be necessary for its empirical validation. The exploration of its potential role in signaling pathways highlights the importance of understanding the conformational behavior of such fundamental peptide motifs in the design of novel therapeutics and in the broader context of molecular and cellular biology. Further experimental and computational studies are warranted to fully elucidate the structural and functional significance of the this compound tripeptide.

References

- 1. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Backbone side chain interactions in peptides. II. Solution study of serine-containing model dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of Side-Chain Rotamers in Transmembrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Backbone-dependent rotamer library - Wikipedia [en.wikipedia.org]

- 6. Proline Rich Motifs as Drug Targets in Immune Mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. limlab.ucsf.edu [limlab.ucsf.edu]

- 8. researchgate.net [researchgate.net]

- 9. Phospho-dependent Protein Interaction Domains in Signal Transduction | Cell Signaling Technology [cellsignal.com]

- 10. Cell Signaling Regulation by Protein Phosphorylation: A Multivariate, Heterogeneous, and Context-dependent Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. STAT3 serine phosphorylation by ERK-dependent and -independent pathways negatively modulates its tyrosine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of the Ser-Ala-Pro Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Ser-Ala-Pro (SAP) has emerged as a molecule of significant interest in the field of cardiovascular research, primarily due to its inhibitory activity against the Angiotensin-Converting Enzyme (ACE). ACE is a key zinc metalloproteinase in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis. By inhibiting ACE, this compound demonstrates potential as a therapeutic agent for the management of hypertension and related cardiovascular disorders. This technical guide provides an in-depth overview of the biological function of this compound, its mechanism of action, relevant experimental protocols for its study, and quantitative data regarding its bioactivity.

Introduction

Hypertension is a major global health concern, significantly contributing to the risk of heart disease, stroke, and kidney failure. The Renin-Angiotensin-Aldosterone System (RAAS) is a pivotal hormonal cascade that regulates blood pressure. Angiotensin-Converting Enzyme (ACE) is a central component of this system, responsible for the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. ACE also inactivates the vasodilator bradykinin. Consequently, inhibition of ACE is a well-established therapeutic strategy for the treatment of hypertension.[1][2]

Bioactive peptides derived from natural sources or through synthetic chemistry have garnered attention as potential ACE inhibitors with potentially fewer side effects than traditional small molecule drugs. The tripeptide this compound is one such peptide that has been identified as an ACE inhibitor.[3] Its "X-Pro" structure is a characteristic feature of many known ACE inhibitory peptides.[3] This guide will delve into the technical aspects of this compound's biological function.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

The primary biological function of this compound is its competitive inhibition of the Angiotensin-Converting Enzyme. The C-terminal proline residue of the peptide is thought to play a crucial role in its binding to the active site of ACE, a characteristic shared by many potent ACE inhibitory peptides. The proposed mechanism involves the interaction of the peptide with the zinc ion and key amino acid residues within the enzyme's active site, preventing the binding and cleavage of its natural substrate, Angiotensin I.

The inhibition of ACE by this compound leads to two key physiological outcomes:

-

Decreased Angiotensin II Production: By blocking the conversion of Angiotensin I to Angiotensin II, this compound reduces the levels of this potent vasoconstrictor. This leads to vasodilation of blood vessels and a subsequent reduction in blood pressure.[2][4]

-

Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by this compound leads to an accumulation of bradykinin, which further contributes to the vasodilation and blood pressure-lowering effects.[2]

The overall effect of this compound on the RAAS is a shift towards a vasodilatory and anti-hypertensive state.

Signaling Pathway Diagram

Quantitative Data

| Peptide | Target | IC50 (µM) | Reference Compound | IC50 (nM) |

| This compound | ACE | To be experimentally determined | Captopril | ~5-20 |

| Val-Ala-Pro | ACE | Reported to be effective in vitro[5] | ||

| Other X-Pro Peptides | ACE | Typically in the µM range |

Note: The IC50 values for ACE inhibitors can vary depending on the specific assay conditions, including the substrate and enzyme source.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound, from its synthesis to the evaluation of its biological activity.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The tripeptide this compound can be chemically synthesized using the well-established Fmoc solid-phase peptide synthesis (SPPS) methodology.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Pro-OH, Fmoc-Ala-OH, Fmoc-Ser(tBu)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine (B6355638) in DMF

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DCM for 30 minutes, followed by washing with DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's amino group. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Proline):

-

Dissolve Fmoc-Pro-OH (3 equivalents), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Second Amino Acid Coupling (Alanine): Repeat the Fmoc deprotection and coupling steps using Fmoc-Ala-OH.

-

Third Amino Acid Coupling (Serine): Repeat the Fmoc deprotection and coupling steps using Fmoc-Ser(tBu)-OH.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal serine.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude this compound peptide is purified using preparative RP-HPLC.

Materials:

-

Crude this compound peptide

-

HPLC-grade water with 0.1% TFA (Mobile Phase A)

-

HPLC-grade acetonitrile (B52724) with 0.1% TFA (Mobile Phase B)

-

Preparative C18 RP-HPLC column

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A.

-

Chromatography:

-

Equilibrate the C18 column with Mobile Phase A.

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes).

-

Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound peptide as a white powder.

Biological Activity Assay: In Vitro ACE Inhibition Assay

The ACE inhibitory activity of the purified this compound peptide is determined using a spectrophotometric assay based on the hydrolysis of the synthetic substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).

Materials:

-

Purified this compound peptide

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

FAPGG

-

HEPES buffer (50 mM, pH 8.3, containing 300 mM NaCl)

-

Captopril (positive control)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ACE in HEPES buffer.

-

Prepare a stock solution of FAPGG in HEPES buffer.

-

Prepare serial dilutions of this compound and Captopril in HEPES buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of the peptide solution (or Captopril or buffer for control).

-

Add 20 µL of the ACE solution and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 160 µL of the FAPGG solution.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V) from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of ACE inhibition for each concentration of the peptide using the formula:

-

% Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

-

Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

-

Conclusion

The tripeptide this compound is a promising ACE inhibitor with potential applications in the management of hypertension. Its mechanism of action is centered on the inhibition of the Renin-Angiotensin-Aldosterone System, leading to vasodilation and a reduction in blood pressure. The experimental protocols detailed in this guide provide a framework for the synthesis, purification, and biological evaluation of this compound. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this bioactive peptide. The information and methodologies presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of cardiovascular therapeutics.

References

- 1. Angiotensin I-converting enzyme inhibitors are allosteric enhancers of kinin B1 and B2 receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 5. Antihypertensive and Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Fish as Potential Cardioprotective Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of L-Seryl-L-alanyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Seryl-L-alanyl-L-proline, a tripeptide with the sequence Ser-Ala-Pro, is a subject of interest in peptide chemistry and drug discovery due to its potential biological activities and unique structural characteristics conferred by the proline residue. This technical guide provides a comprehensive overview of the core physicochemical properties of L-Seryl-L-alanyl-L-proline, outlines general experimental protocols for its synthesis and characterization, and presents logical workflows through diagrammatic representations.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉N₃O₅ | PubChem[1] |

| Molecular Weight | 273.29 g/mol | PubChem[1] |

| IUPAC Name | (2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | PubChem |

| Canonical SMILES | C--INVALID-LINK--NC(=O)--INVALID-LINK--N | PubChem |

| CAS Number | 145457658 | PubChem |

| Predicted XLogP3 | -3.4 | PubChem |

| Predicted Hydrogen Bond Donor Count | 4 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 5 | PubChem |

| Predicted Rotatable Bond Count | 5 | PubChem |

| Predicted Topological Polar Surface Area | 134 Ų | PubChem |

| Predicted pKa (strongest acidic) | 3.3 | ChemAxon |

| Predicted pKa (strongest basic) | 8.1 | ChemAxon |

| Predicted Solubility | Good solubility in water is expected due to polar functional groups. | General Peptide Chemistry |

| Melting Point | Not experimentally determined. Peptides typically decompose at high temperatures. | General Peptide Chemistry |

Experimental Protocols

Detailed experimental protocols for L-Seryl-L-alanyl-L-proline are not specifically documented. However, standard methodologies for peptide synthesis and characterization are applicable.

Solid-Phase Peptide Synthesis (SPPS) of L-Seryl-L-alanyl-L-proline

Solid-Phase Peptide Synthesis is the most common method for producing peptides of this length. The general protocol involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

1. Resin Preparation:

-

Start with a pre-loaded Proline resin (e.g., Fmoc-Pro-Wang resin). The carboxylic acid group of proline is attached to the resin.

2. Deprotection:

-

Remove the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group from the proline residue using a solution of 20% piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). This exposes the free amine group for the next coupling step.

3. Activation and Coupling of the Next Amino Acid (Alanine):

-

Activate the carboxyl group of the incoming Fmoc-protected Alanine (B10760859) (Fmoc-Ala-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

-

Introduce the activated Fmoc-Ala-OH to the resin. The activated carboxyl group of alanine will react with the free amine group of the resin-bound proline to form a peptide bond.

4. Washing:

-

Wash the resin thoroughly with DMF to remove excess reagents and by-products.

5. Repeat Deprotection and Coupling for Serine:

-

Repeat the deprotection step to remove the Fmoc group from the newly added alanine.

-

Activate and couple the final amino acid, Fmoc-protected Serine (with a protected hydroxyl group, e.g., Fmoc-Ser(tBu)-OH), using the same activation and coupling procedure.

6. Final Deprotection:

-

Remove the N-terminal Fmoc group from the serine residue.

7. Cleavage and Side-Chain Deprotection:

-

Treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA), along with scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave the side-chain protecting group from serine.

8. Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

9. Characterization:

-

Confirm the identity and purity of the synthesized L-Seryl-L-alanyl-L-proline using techniques such as mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).

Visualizations

Synthesis Workflow

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for L-Seryl-L-alanyl-L-proline.

General Peptide Analysis Workflow

Caption: General workflow for the purification and analysis of a synthetic peptide.

Hypothetical Signaling Pathway

As there is no specific signaling pathway documented for L-Seryl-L-alanyl-L-proline, the following diagram illustrates a hypothetical mechanism of action where the peptide acts as a ligand for a cell surface receptor.

Caption: Hypothetical signaling pathway for L-Seryl-L-alanyl-L-proline.

Conclusion

L-Seryl-L-alanyl-L-proline is a tripeptide for which basic physicochemical properties have been computationally predicted. While specific experimental data on its solubility, melting point, and biological activity are currently limited, its synthesis and characterization can be readily achieved using established methodologies in peptide chemistry. This guide provides a foundational understanding for researchers and professionals interested in the further investigation and potential application of this and related peptides. Future experimental work is necessary to fully elucidate its properties and biological functions.

References

An In-depth Technical Guide to the Solubility and Stability Testing of the Ser-Ala-Pro Tripeptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and critical considerations for assessing the solubility and stability of the Ser-Ala-Pro tripeptide. While specific experimental data for this tripeptide is not extensively available in public literature, this document synthesizes information based on the physicochemical properties of its constituent amino acids—Serine (a polar, uncharged amino acid), Alanine (a non-polar amino acid), and Proline (a non-polar, cyclic amino acid)—along with established principles of peptide chemistry and relevant biological pathways.

Solubility Characteristics of this compound

The solubility of a peptide is a critical parameter that influences its biological activity, formulation, and storage. It is primarily governed by the peptide's amino acid composition, length, net charge, and the properties of the solvent.

Predicted Solubility Profile

The this compound tripeptide possesses both hydrophilic (Serine) and hydrophobic (Alanine, Proline) residues. This amphipathic nature suggests that its solubility will be highly dependent on the solvent system. The following table summarizes the predicted solubility in common laboratory solvents.

| Solvent System | Predicted Solubility | Rationale |

| Water / Aqueous Buffers (e.g., PBS, pH 7.4) | Low to Moderate | The presence of the polar hydroxyl group of Serine will contribute to water solubility. However, the hydrophobic nature of Alanine and the cyclic Proline may limit extensive solubility in neutral aqueous solutions. |

| Acidic Buffers (e.g., 10% Acetic Acid) | Moderate to High | At acidic pH, the N-terminal amine group will be protonated, increasing the overall positive charge and enhancing solubility in aqueous media. |

| Basic Buffers (e.g., 0.1 M Ammonium Bicarbonate) | Moderate to High | In basic conditions, the C-terminal carboxylic acid will be deprotonated, imparting a net negative charge and thereby increasing solubility. |

| Organic Co-solvents (e.g., DMSO, DMF, Acetonitrile) | High | Organic solvents are generally effective at dissolving peptides with significant hydrophobic character. These should be used as a primary solvent for creating stock solutions, followed by dilution into the desired aqueous buffer. |

Experimental Protocol for Solubility Testing

This protocol outlines a method to experimentally determine the solubility of this compound.

Objective: To determine the approximate solubility of this compound in various solvent systems.

Materials:

-

Lyophilized this compound peptide

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

10% (v/v) Acetic acid in water

-

0.1 M Ammonium bicarbonate in water

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer (optional, for concentration determination)

Procedure:

-

Preparation of Peptide Aliquots: Accurately weigh 1 mg of lyophilized this compound into several microcentrifuge tubes.

-

Solvent Addition: To each tube, add a small, precise volume of the test solvent (e.g., 100 µL) to create an initial high-concentration slurry (e.g., 10 mg/mL).

-

Dissolution:

-

Vortex the tube vigorously for 1-2 minutes.

-

If the peptide does not fully dissolve, sonicate the sample for 5-10 minutes in a water bath.

-

Gentle heating (up to 40°C) can also be applied, but with caution to avoid degradation.[1]

-

-

Incremental Solvent Addition: If the peptide remains insoluble, add the solvent in small, precise increments (e.g., 10 µL), vortexing and sonicating after each addition, until the peptide is fully dissolved.

-

Observation: A peptide is considered dissolved when the solution is clear and free of visible particles.

-

Centrifugation: Centrifuge the solution at high speed (e.g., 15,000 x g) for 15 minutes to pellet any undissolved material.[1][2]

-

Solubility Calculation: The solubility is the concentration of the clear supernatant. If a spectrophotometer is available, the concentration of the peptide in the supernatant can be more accurately determined by measuring its absorbance at a characteristic wavelength (e.g., ~214 nm for the peptide bond).

The following diagram illustrates the general workflow for peptide solubility testing.

Caption: A flowchart of the experimental procedure for determining peptide solubility.

Stability of this compound

Peptide stability is crucial for ensuring its therapeutic efficacy and shelf-life. Degradation can occur through various chemical and physical pathways.

Potential Degradation Pathways

The this compound tripeptide is susceptible to several degradation pathways, as summarized in the table below.

| Degradation Pathway | Description | Relevance to this compound |

| Hydrolysis | Cleavage of the peptide bonds, typically accelerated at acidic or basic pH and elevated temperatures. | A primary degradation pathway for all peptides. |

| Oxidation | The side chain of Serine is generally resistant to oxidation. Alanine and Proline are also not susceptible. | Low risk for this compound. |

| Deamidation | Does not apply as the peptide does not contain Asparagine or Glutamine residues. | Not applicable. |

| Racemization | Conversion of L-amino acids to D-amino acids, which can be catalyzed by pH extremes. | A potential long-term stability concern. |

| Enzymatic Degradation | Cleavage by proteases and peptidases present in biological matrices. A study has shown that dipeptidyl peptidase IV can cleave a hexapeptide containing the Ser-Pro sequence.[3] | High relevance, especially for in vivo applications. The Pro/N-degron pathway is also a potential degradation route (see section 2.3). |

Experimental Protocol for Stability Testing (Forced Degradation Study)

Forced degradation studies are designed to accelerate the degradation of a peptide under various stress conditions to identify potential degradation products and pathways.[4]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound stock solution of known concentration

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

UV light source

-

Incubators/water baths

-

HPLC system with a C18 column and UV detector

-

Mass spectrometer (MS) (optional, for degradation product identification)

Procedure:

-

Sample Preparation: Prepare multiple aliquots of the this compound solution in a suitable buffer (e.g., PBS, pH 7.4).

-

Stress Conditions: Expose the aliquots to the following stress conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24, 48, and 72 hours.

-

Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24, 48, and 72 hours.

-

Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24, 48, and 72 hours.

-

Thermal Degradation: Incubate at 60°C for 1, 3, and 7 days.

-

Photostability: Expose to UV light (e.g., 254 nm) for 24, 48, and 72 hours.

-

Control: Store an aliquot at -20°C.

-

-

Sample Analysis: At each time point, neutralize the acidic and basic samples and analyze all samples by reverse-phase HPLC (RP-HPLC).

-

Monitor the decrease in the peak area of the intact this compound peptide.

-

Monitor the appearance of new peaks, which represent degradation products.

-

If coupled with a mass spectrometer, the mass of the degradation products can be determined to help elucidate the degradation pathway.

-

-

Data Analysis: Plot the percentage of remaining intact peptide against time for each stress condition to determine the degradation kinetics.

The following diagram illustrates the workflow for a forced degradation study.

Caption: A flowchart outlining the steps of a forced degradation study for a peptide.

Biological Stability: The Pro/N-Degron Pathway

In a biological context, the this compound tripeptide may be a substrate for the Pro/N-degron pathway, a proteolytic system that recognizes proteins with an N-terminal Proline residue.[1][2][4][5] In this pathway, aminopeptidases can cleave the N-terminal Serine and Alanine residues, exposing the Proline. The exposed N-terminal Proline is then recognized by the Gid4 subunit of the GID ubiquitin ligase complex, leading to ubiquitination and subsequent degradation by the proteasome.[1][2][4][5][6]

The diagram below illustrates the key steps of the Pro/N-degron pathway relevant to a this compound N-terminus.

Caption: A diagram of the Pro/N-degron degradation pathway.

Summary and Recommendations

The this compound tripeptide is predicted to have moderate solubility in aqueous solutions, which can be enhanced by adjusting the pH. For creating stock solutions, the use of organic co-solvents is recommended. Its stability is primarily threatened by hydrolysis and enzymatic degradation. Forced degradation studies are essential to characterize its degradation profile. Furthermore, its sequence makes it a potential substrate for the Pro/N-degron pathway, a key consideration for its biological applications. The experimental protocols provided in this guide offer a starting point for the comprehensive characterization of the solubility and stability of this compound, which is fundamental for its development as a research tool or therapeutic agent.

References

- 1. Recognition of nonproline N-terminal residues by the Pro/N-degron pathway [authors.library.caltech.edu]

- 2. pnas.org [pnas.org]

- 3. Stepwise degradation of the hexapeptide Met-Ala-Ser-Pro-Phe-Ala by dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recognition of nonproline N-terminal residues by the Pro/N-degron pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GID4 recognition of Pro/N-degron peptides: Conformational selection and induced fit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sites.utoronto.ca [sites.utoronto.ca]

Technical Guide: Predicting the Net Charge of the Ser-Ala-Pro Peptide at Neutral pH

Abstract: The net charge of a peptide is a critical physicochemical property that influences its solubility, stability, and biological activity. For researchers, scientists, and drug development professionals, accurately predicting this charge at a physiological pH is fundamental for applications ranging from peptide synthesis and purification to drug delivery and formulation. This technical guide provides an in-depth analysis of the principles and methodologies used to predict the net charge of the tripeptide Ser-Ala-Pro at a neutral pH of 7.0. It includes a theoretical framework based on the Henderson-Hasselbalch equation, a summary of relevant quantitative data, and detailed protocols for experimental verification.

Theoretical Principles of Peptide Charge

The net charge of a peptide is the arithmetic sum of the charges of all its ionizable groups at a given pH.[1] For any peptide, the ionizable groups include, at a minimum, the N-terminal α-amino group and the C-terminal α-carboxyl group.[1][2] Additionally, the side chains of certain amino acids (Aspartic Acid, Glutamic Acid, Cysteine, Tyrosine, Lysine, Arginine, and Histidine) are ionizable.

The charge state of each group is determined by the relationship between the solution's pH and the group's pKa value, a measure of its acidity.[3][4] This relationship is described by the Henderson-Hasselbalch equation.[3][4][5] A simplified rule for determining the charge is:

-

If the pH is less than the pKa , the group will be predominantly protonated .

-

If the pH is greater than the pKa , the group will be predominantly deprotonated .[2]

The this compound peptide is composed of Serine (Ser), Alanine (Ala), and Proline (Pro). The side chains of these three amino acids are not ionizable in the physiological pH range and are therefore considered neutral.[2] Consequently, only the N-terminus and C-terminus contribute to the net charge of this peptide.[2]

Predicting the Net Charge of this compound at Neutral pH (7.0)

To predict the net charge, we must consider the pKa values for the N-terminal amino group and the C-terminal carboxyl group.

-

N-Terminal Amino Group (-NH3+): The typical pKa for the α-amino group of a peptide is approximately 9.6-9.7.[1][6] At a pH of 7.0, the pH is significantly lower than the pKa (7.0 < 9.7). Therefore, the N-terminal group will be protonated (-NH3+), carrying a charge of +1 .

-

C-Terminal Carboxyl Group (-COOH): The typical pKa for the α-carboxyl group is approximately 2.3.[1][6] At a pH of 7.0, the pH is significantly higher than the pKa (7.0 > 2.3). Therefore, the C-terminal group will be deprotonated (-COO-), carrying a charge of -1 .

-

Amino Acid Side Chains:

Calculation: Net Charge = (Charge of N-terminus) + (Charge of C-terminus) + (Sum of Side Chain Charges) Net Charge = (+1) + (-1) + (0 + 0 + 0) = 0

Thus, the predicted net charge of the this compound peptide at neutral pH is zero .

Quantitative Data Summary

The prediction of the net charge is based on the pKa values of the ionizable groups within the peptide. The table below summarizes these values and the resulting charge contribution of each group at pH 7.0.

| Ionizable Group | Amino Acid | Typical pKa Value | pH vs. pKa at pH 7.0 | Predominant State | Charge Contribution |

| α-Amino | N-Terminus (Ser) | ~9.7[6] | pH < pKa | Protonated (-NH₃⁺) | +1 |

| α-Carboxyl | C-Terminus (Pro) | ~2.3[1][6] | pH > pKa | Deprotonated (-COO⁻) | -1 |

| Side Chain | Serine | ~13 | pH < pKa | Protonated (-OH) | 0 |

| Side Chain | Alanine | N/A | N/A | Non-ionizable | 0 |

| Side Chain | Proline | N/A | N/A | Non-ionizable | 0 |

| Total | This compound | 0 |

Experimental Verification Protocols

The theoretically predicted net charge and isoelectric point (pI) can be confirmed experimentally using techniques like electrophoresis and isoelectric focusing.[7] Since the predicted net charge is zero, the peptide's isoelectric point (the pH at which the net charge is zero) is expected to be near 7.0.

Isoelectric focusing is an electrophoretic technique that separates molecules based on their isoelectric point (pI).[7]

Methodology:

-

Gel Preparation: A polyacrylamide or agarose (B213101) gel is prepared containing a mixture of carrier ampholytes. Carrier ampholytes are small, multicharged polymers with a wide range of pI values.

-

pH Gradient Formation: An electric field is applied across the gel. The ampholytes migrate according to their charge, establishing a stable, continuous pH gradient from the anode (low pH) to the cathode (high pH).

-

Sample Application: The this compound peptide sample is applied to the gel. The position of application is not critical.

-

Focusing: The electric field is reapplied. The peptide molecules will migrate towards the electrode with the opposite charge. For example, if the peptide is in a region where the pH is below its pI, it will be positively charged and migrate towards the cathode.

-

Migration Cessation: As the peptide moves along the pH gradient, the charge on the molecule changes. Migration stops when the peptide reaches the point in the gel where the pH is equal to its isoelectric point (pI), as it will have a net charge of zero and no longer move in the electric field.

-

Visualization: The gel is stained (e.g., with Coomassie Brilliant Blue) to visualize the focused peptide bands. The pI is determined by comparing the position of the peptide band to that of known pI markers run in parallel. For this compound, the band should focus in the region corresponding to a pH of approximately 7.0.

Conclusion

Based on the theoretical principles of amino acid ionization, the tripeptide this compound is predicted to have a net charge of zero at a neutral pH of 7.0. This is because the positive charge (+1) of the N-terminal α-amino group is neutralized by the negative charge (-1) of the C-terminal α-carboxyl group, and the side chains of Serine, Alanine, and Proline are uncharged at this pH. This prediction can be experimentally verified using methods such as isoelectric focusing, where the peptide would migrate to a position corresponding to a pH of approximately 7.0. Understanding and predicting peptide charge is a cornerstone for the rational design and development of peptide-based therapeutics and research tools.

References

- 1. bachem.com [bachem.com]

- 2. medschoolcoach.com [medschoolcoach.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ch27 pKa and pI values [chem.ucalgary.ca]

- 7. Determining Net Charge of a Peptide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

A Technical Guide to the Theoretical Isoelectric Point of the Ser-Ala-Pro Peptide

This in-depth technical guide provides a comprehensive overview of the theoretical isoelectric point (pI) of the tripeptide Ser-Ala-Pro. It is intended for researchers, scientists, and drug development professionals who require a fundamental understanding of the physicochemical properties of peptides. This document outlines the core principles, detailed calculation methodology, and relevant data for determining the pI of this compound.

Introduction to Isoelectric Point

The isoelectric point (pI) is the specific pH at which a molecule, such as a peptide, carries no net electrical charge. At a pH below the pI, the molecule will have a net positive charge, and at a pH above the pI, it will have a net negative charge. The pI is a critical parameter in various biochemical and pharmaceutical applications, including protein purification, crystallization, and formulation, as solubility is often minimal at the isoelectric point.

The pI of a peptide is determined by the pKa values of its ionizable groups. For the tripeptide this compound, these groups are the N-terminal α-amino group of Serine and the C-terminal α-carboxyl group of Proline. The side chains of Serine, Alanine, and Proline are not considered ionizable in the physiological pH range. While the hydroxyl group of the Serine side chain can be deprotonated, its pKa is approximately 13, making it physiologically irrelevant for pI calculations.[1][2]

Methodology for Calculating the Theoretical Isoelectric Point

The theoretical isoelectric point of a peptide with no ionizable side chains can be calculated using the pKa values of the terminal amino and carboxyl groups. The fundamental principle is to identify the pH at which the positive charge from the protonated N-terminus is balanced by the negative charge from the deprotonated C-terminus.

The calculation involves the following steps:

-

Identify Ionizable Groups: For the this compound peptide, the ionizable groups are the N-terminal α-amino group of Serine and the C-terminal α-carboxyl group of Proline.

-

Obtain Relevant pKa Values: The pKa values for the α-amino and α-carboxyl groups of the terminal amino acids are required. It is important to use pKa values that are representative of these groups in a peptide context, which can differ slightly from their values in free amino acids. For the purpose of this calculation, we will use typical pKa values for the N-terminus and C-terminus of a peptide.

-

Calculate the pI: For a peptide with only two ionizable groups (the N- and C-termini), the isoelectric point is the average of their respective pKa values. The formula is as follows:

pI = (pKaN-terminus + pKaC-terminus) / 2

Data Presentation

The following table summarizes the pKa values used for the calculation of the theoretical isoelectric point of the this compound peptide.

| Ionizable Group | Amino Acid | Typical pKa Value | Reference |

| N-terminal α-amino group | Serine (Ser) | 9.15 | [3][4][5] |

| C-terminal α-carboxyl group | Proline (Pro) | 1.99 | [3][4][6][7] |

| Side Chain (hydroxyl) | Serine (Ser) | ~13 | [1][2] |

| Side Chain | Alanine (Ala) | Non-ionizable | |

| Side Chain | Proline (Pro) | Non-ionizable |

Theoretical Isoelectric Point (pI) Calculation:

Using the pKa values from the table:

pI = (9.15 + 1.99) / 2 = 5.57

Therefore, the theoretical isoelectric point of the this compound peptide is 5.57 .

Visualization of the Calculation Workflow

The logical relationship for calculating the theoretical isoelectric point of the this compound peptide is illustrated in the following diagram.

Caption: Workflow for calculating the theoretical pI of this compound.

Experimental Protocols

While this document focuses on the theoretical isoelectric point, its experimental determination is crucial for validation. The most common method for this is isoelectric focusing (IEF) .

Protocol for Isoelectric Focusing:

-

Gel Preparation: A polyacrylamide or agarose (B213101) gel is prepared containing a mixture of carrier ampholytes, which are small, multicharged polymers that establish a stable pH gradient when an electric field is applied.

-

Sample Application: The this compound peptide sample is applied to the gel.

-

Electrophoresis: An electric field is applied across the gel. The peptide, which is charged at the initial pH of its application point, will migrate towards the electrode with the opposite charge.

-

Focusing: As the peptide moves through the pH gradient, its net charge changes. When it reaches the pH that equals its isoelectric point, its net charge becomes zero, and it stops migrating.

-

Detection: The position of the focused peptide band is determined, typically by staining, and the pH at that position is measured to determine the experimental pI.

This guide provides the foundational knowledge for understanding and calculating the theoretical isoelectric point of the this compound peptide. For practical applications, it is recommended to complement this theoretical value with experimental determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. acid base - Why don't serine and threonine have a 3rd pKa - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. iscabiochemicals.com [iscabiochemicals.com]

- 4. Ch27 pKa and pI values [chem.ucalgary.ca]

- 5. Star Republic: Guide for Biologists [sciencegateway.org]

- 6. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gauthmath.com [gauthmath.com]

Ser-Ala-Pro as an Angiotensin-Converting Enzyme (ACE) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the tripeptide Ser-Ala-Pro (SAP) as a potential angiotensin-converting enzyme (ACE) inhibitor. While the direct quantitative inhibitory data for this compound is not extensively documented in publicly available literature, its structural characteristics, particularly the C-terminal proline residue, align with established motifs for ACE inhibition. This document synthesizes the current understanding of the structure-activity relationships of proline-containing tripeptide ACE inhibitors, details relevant experimental protocols for their evaluation, and visualizes the key pathways and workflows. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antihypertensive agents.

Introduction: The Role of ACE in Blood Pressure Regulation

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A key component of this system is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase. ACE plays a dual role by converting the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II, and by inactivating the vasodilator bradykinin. Elevated ACE activity leads to increased levels of angiotensin II and decreased levels of bradykinin, resulting in vasoconstriction and consequently, hypertension. Therefore, the inhibition of ACE is a primary therapeutic strategy for managing high blood pressure.

Bioactive peptides derived from various food sources and synthetic processes have emerged as promising ACE inhibitors. Among these, tripeptides with a proline residue at the C-terminus have demonstrated significant inhibitory potential. The tripeptide this compound (SAP) is recognized as an X-Pro structure-specific ACE inhibitory peptide and holds potential for hypertension research.

This compound and its Potential as an ACE Inhibitor

Structure-Activity Relationship of Proline-Containing Tripeptides

The ACE inhibitory activity of tripeptides is significantly influenced by the amino acid residues at each position. For tripeptides with a C-terminal proline, the amino acids at the N-terminal and middle positions play a crucial role in determining the inhibitory potency. Hydrophobic or aromatic amino acids are often favored at the N-terminus, while positively charged or hydrophobic residues are common in the middle position.

To provide a quantitative context for the potential efficacy of this compound, the following table summarizes the IC50 values of various tripeptides with a C-terminal proline residue.

| Tripeptide Sequence | IC50 (µM) | Source Organism/Method |

| Val-Ala-Pro | 18.6 | Grass Carp |

| Ile-Pro-Pro | 5.0 | Bovine Casein |

| Val-Pro-Pro | 9.4 | Bovine Casein |

| Leu-Lys-Pro | 1.6 | Dried Bonito |

| Met-Lys-Pro | 0.43 | Bovine Casein |

| Ala-Pro | >100 | Synthetic |

This table presents a selection of IC50 values for comparative purposes. The specific experimental conditions for each measurement may vary.

Signaling Pathway of the Renin-Angiotensin System and ACE Inhibition

The following diagram illustrates the Renin-Angiotensin System (RAS) and the mechanism of ACE inhibition.

Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.

Experimental Protocols

The evaluation of a potential ACE inhibitor like this compound involves a series of in vitro and in vivo experiments.

In Vitro ACE Inhibition Assay (Cushman & Cheung Method)

This is a widely used spectrophotometric method to determine the ACE inhibitory activity of a compound.

Principle: The assay is based on the quantification of hippuric acid (HA) produced from the ACE-catalyzed hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL). The inhibitor's potency is determined by its ability to reduce the amount of HA formed.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

This compound (or other test peptides)

-

Borate (B1201080) buffer (pH 8.3)

-

1N HCl

-

Ethyl acetate (B1210297)

-

Deionized water

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of ACE in deionized water.

-

Prepare a stock solution of HHL in borate buffer.

-

Prepare various concentrations of the test peptide (this compound) in borate buffer.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, mix a defined volume of the test peptide solution with the HHL solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a specific volume of the ACE solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Termination of Reaction:

-

Stop the enzymatic reaction by adding 1N HCl.

-

-

Extraction of Hippuric Acid:

-

Add ethyl acetate to the reaction mixture and vortex vigorously to extract the hippuric acid into the organic phase.

-

Centrifuge the mixture to separate the layers.

-

-

Quantification:

-

Carefully transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness using a vacuum concentrator or a stream of nitrogen.

-

Re-dissolve the dried hippuric acid in deionized water.

-

Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

-

-

Calculation of IC50:

-

The percentage of ACE inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

-

The IC50 value, the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

-

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

SHRs are a widely accepted animal model for studying essential hypertension.

Principle: The antihypertensive effect of an orally administered compound is evaluated by measuring the change in systolic blood pressure (SBP) over time.

Materials:

-

Spontaneously Hypertensive Rats (SHRs)

-

This compound (or other test peptides)

-

Saline solution (vehicle control)

-

Captopril (positive control)

-

Non-invasive blood pressure measurement system (tail-cuff method)

Procedure:

-

Animal Acclimatization:

-

Acclimatize the SHRs to the laboratory conditions for at least one week before the experiment.

-

Train the rats for the tail-cuff blood pressure measurement to minimize stress-induced variations.

-

-

Grouping and Dosing:

-

Randomly divide the SHRs into different groups:

-

Control group (receiving saline)

-

Positive control group (receiving a known antihypertensive drug like Captopril)

-

Test groups (receiving different doses of this compound)

-

-

-

Blood Pressure Measurement:

-

Measure the baseline systolic blood pressure of all rats before administration of the test compounds.

-

Administer the respective solutions (saline, Captopril, or this compound) to the rats via oral gavage.

-

Measure the SBP at various time points after administration (e.g., 2, 4, 6, 8, and 24 hours).

-

-

Data Analysis:

-

Calculate the change in SBP from the baseline for each rat at each time point.

-

Compare the SBP changes in the test groups with the control and positive control groups using appropriate statistical analysis (e.g., ANOVA).

-

A significant reduction in SBP in the test group compared to the control group indicates an antihypertensive effect.

-

Experimental Workflow Visualization

The following diagram outlines the typical workflow for the discovery and evaluation of an ACE inhibitory peptide.

Caption: A generalized workflow for the evaluation of ACE inhibitory peptides.

Conclusion

The tripeptide this compound represents a promising candidate for ACE inhibition based on its structural similarity to known effective inhibitors. While direct quantitative data on its inhibitory potency and in vivo antihypertensive effects are currently limited in the accessible scientific literature, the established knowledge of structure-activity relationships for proline-containing peptides provides a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a robust framework for the comprehensive evaluation of this compound and other novel peptide-based ACE inhibitors. Future research focused on determining the IC50 value of this compound and its efficacy in animal models of hypertension is warranted to fully elucidate its therapeutic potential.

Ser-Ala-Pro: A Technical Guide to its Potential Therapeutic Applications as an Angiotensin-Converting Enzyme (ACE) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Ser-Ala-Pro (SAP) has been identified as a potential inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator in the renin-angiotensin-aldosterone system (RAAS) and a critical target in the management of hypertension. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, including its mechanism of action, available efficacy data, and detailed experimental protocols for its study. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

Hypertension is a major global health concern, significantly contributing to the risk of cardiovascular diseases. The renin-angiotensin-aldosterone system (RAAS) plays a central role in the pathophysiology of hypertension, with the Angiotensin-Converting Enzyme (ACE) being a pivotal component. ACE catalyzes the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Inhibition of ACE is a well-established therapeutic strategy for the treatment of hypertension.

Bioactive peptides derived from natural sources have garnered increasing interest as potential ACE inhibitors due to their perceived safety and potential for fewer side effects compared to synthetic drugs. The tripeptide this compound has emerged as a candidate with ACE inhibitory properties. This document consolidates the available data on this compound, offering a technical resource for the scientific community.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

This compound is proposed to exert its potential antihypertensive effect through the inhibition of the Angiotensin-Converting Enzyme. By binding to the active site of ACE, this compound may prevent the conversion of angiotensin I to angiotensin II. This leads to a reduction in circulating angiotensin II levels, resulting in vasodilation and a subsequent decrease in blood pressure. Furthermore, the inhibition of ACE leads to an accumulation of bradykinin, which further promotes vasodilation and contributes to the overall blood pressure-lowering effect.

Below is a diagram illustrating the role of ACE in the Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Quantitative Data on ACE Inhibitory Activity

To date, specific quantitative data on the ACE inhibitory activity of pure, synthetic this compound is limited in peer-reviewed literature. However, a study on ACE inhibitory peptides from oyster proteins identified a purified fraction containing this compound, along with Ala-Met-Pro and Thr-Ser-Gly-Pro, that exhibited significant ACE inhibitory activity.

| Peptide/Fraction | Source | IC50 Value (mg/mL) |

| Purified Fraction (containing this compound, Ala-Met-Pro, and Thr-Ser-Gly-Pro) | Oyster Protein Hydrolysate | 0.032 ± 0.003[1] |

Note: The provided IC50 value represents the activity of a mixture of peptides. Further studies with synthesized and purified this compound are required to determine its specific inhibitory concentration.

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of the tripeptide this compound can be achieved through standard solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.

Workflow for Solid-Phase Peptide Synthesis of this compound:

Materials:

-

Fmoc-Pro-Wang resin

-

Fmoc-Ala-OH

-

Fmoc-Ser(tBu)-OH

-

N,N'-Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

DiH2O

-

Diethyl ether

Procedure:

-

Swell the Fmoc-Pro-Wang resin in DMF.

-

Remove the Fmoc protecting group with 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Couple Fmoc-Ala-OH using HBTU and DIPEA in DMF.

-

Wash the resin with DMF.

-

Repeat the Fmoc deprotection and washing steps.

-

Couple Fmoc-Ser(tBu)-OH using HBTU and DIPEA in DMF.

-

Wash the resin with DMF.

-

Perform a final Fmoc deprotection.

-

Wash the resin with DMF and then with DCM.

-

Cleave the peptide from the resin and remove the side-chain protecting group using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

In Vitro ACE Inhibition Assay

The ACE inhibitory activity of this compound can be determined using a spectrophotometric assay based on the hydrolysis of the substrate N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG).

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG)

-

HEPES buffer (50 mM, pH 8.0, containing 300 mM NaCl)

-

This compound (dissolved in buffer)

-

Captopril (B1668294) (positive control)

-

Microplate reader

Procedure:

-

Prepare a solution of ACE in HEPES buffer.

-

Prepare a solution of FAPGG in HEPES buffer.

-

In a 96-well microplate, add the buffer, this compound solution (at various concentrations), and the ACE solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the FAPGG solution.

-

Monitor the decrease in absorbance at 340 nm for 30 minutes at 37°C using a microplate reader. The decrease in absorbance is proportional to the hydrolysis of FAPGG by ACE.

-

A control reaction without the inhibitor and a positive control with captopril should be run in parallel.

-

Calculate the percentage of ACE inhibition using the following formula:

-

Inhibition (%) = [(ΔA_control - ΔA_sample) / ΔA_control] x 100

-

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

While no specific in vivo data for this compound is currently available, the following protocol outlines a general procedure for evaluating the antihypertensive effects of a test compound in a widely used animal model of hypertension.

Animal Model:

-

Male Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old.

Materials:

-

This compound (dissolved in saline)

-

Saline (vehicle control)

-

Captopril (positive control)

-

Non-invasive blood pressure measurement system (tail-cuff method)

-

Oral gavage needles

Procedure:

-

Acclimatize the SHRs to the laboratory conditions and the blood pressure measurement procedure for at least one week.

-

Record the baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) of each rat.

-

Divide the rats into three groups: vehicle control (saline), positive control (captopril, e.g., 10 mg/kg body weight), and treatment group (this compound, at various doses).

-

Administer the respective treatments orally via gavage.

-

Measure SBP and DBP at various time points post-administration (e.g., 2, 4, 6, 8, and 24 hours).

-

Analyze the data to determine the change in blood pressure from baseline for each group and compare the effects of this compound to the control groups.

Molecular Docking

Molecular docking studies can provide insights into the binding mode of this compound with the active site of ACE. Such studies can help to understand the structure-activity relationship and guide the design of more potent analogues. A molecular docking simulation would typically involve preparing the 3D structure of this compound and the crystal structure of ACE (e.g., PDB ID: 1O86), and then using a docking software to predict the binding conformation and estimate the binding affinity. Key interactions, such as hydrogen bonds and hydrophobic interactions with the active site residues of ACE, would be analyzed.

Conclusion and Future Directions

The tripeptide this compound shows promise as a potential ACE inhibitor for the management of hypertension. Preliminary data from a purified natural extract indicates significant ACE inhibitory activity. However, a comprehensive evaluation of its therapeutic potential requires further rigorous investigation.

Future research should focus on:

-

Synthesis and in vitro characterization: The chemical synthesis of pure this compound is essential to accurately determine its IC50 value for ACE inhibition and to study its enzyme kinetics.

-

In vivo efficacy: Well-controlled animal studies using models such as spontaneously hypertensive rats are necessary to establish the antihypertensive effect of this compound following oral administration, its dose-response relationship, and its duration of action.

-

Bioavailability and stability: Studies on the gastrointestinal stability and intestinal absorption of this compound are crucial to understand its bioavailability as an oral therapeutic agent.

-

Structure-activity relationship: The synthesis and evaluation of this compound analogues could lead to the discovery of more potent and stable ACE inhibitors.

The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel, peptide-based antihypertensive agents.

References

The Structural Imperative: Unraveling the Role of the Proline Residue in the Ser-Ala-Pro Tripeptide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide L-Seryl-L-alanyl-L-proline (Ser-Ala-Pro) serves as a significant model for understanding the profound structural influence of proline on peptide and protein architecture. Proline's unique cyclic side chain, which is covalently bonded to the backbone nitrogen, imparts exceptional conformational rigidity and a distinct propensity for cis-trans isomerization of the preceding peptide bond. This guide provides a comprehensive technical overview of the structural role of the C-terminal proline in the this compound sequence. It synthesizes theoretical principles with quantitative data from analogous peptide studies, details relevant experimental protocols for structural elucidation, and presents visual workflows and conceptual diagrams to illuminate the core principles of proline's structural impact.

Introduction: The Uniqueness of Proline

Among the canonical amino acids, proline is exceptional. Its pyrrolidine (B122466) ring structure locks the backbone dihedral angle phi (φ) at approximately -60° to -75°, severely restricting the conformational freedom of the polypeptide chain.[1][2] This inherent rigidity makes proline a potent "structural disruptor" or "helix breaker" when found within regular secondary structures like α-helices and β-sheets.[3][4] However, it is precisely this quality that makes proline a cornerstone for inducing turns and bends in protein architecture.[5]

Furthermore, the peptide bond preceding a proline residue (the X-Pro bond) is unique in that the energy difference between the trans (ω ≈ 180°) and cis (ω ≈ 0°) conformations is unusually small compared to non-prolyl peptide bonds.[6] This results in a significant population of cis isomers, a feature with profound implications for protein folding, stability, and function.[7] In the context of the this compound tripeptide, the C-terminal proline dictates the overall conformational landscape, influencing the orientation of the preceding serine and alanine (B10760859) residues.

Conformational Landscape of the Ala-Pro Peptide Bond

While specific experimental data for the this compound tripeptide is limited in the literature, extensive computational and experimental studies on the closely related N-acetyl-Ala-Pro-N'-methylamide (Ac-Ala-Pro-NHMe) motif provide critical insights into the dominant conformational states and energetic barriers.

Quantitative Conformational Data

The conformational preferences of the Ala-Pro sequence are heavily influenced by the solvent environment. In the gas phase, the structure favors compact, hydrogen-bonded β-turns. In an aqueous solution, more extended, open conformations become prevalent.[8] The energetic barrier for the cis-to-trans isomerization of the Ala-Pro bond has been calculated to be approximately 19.73 kcal/mol in water, a value consistent with experimental NMR data.[8]

| Parameter | Value (Ac-Ala-Pro-NHMe in Water) | Method | Reference |

| Favored Conformation | Open Conformations | Computational (SMD M06-2X) | [8] |

| Rotational Barrier (cis→trans) | 19.73 kcal/mol | Computational (SMD M06-2X) | [8] |

| Rotational Barrier (trans→cis) | ~20 kcal/mol (experimental average) | NMR | [9] |

Table 1: Conformational and energetic parameters for the Ala-Pro peptide bond.

Cis-Trans Isomerism

The ratio of cis to trans isomers is a critical feature of X-Pro bonds. Studies using 13C NMR on the Ser-Pro-Pro tripeptide have shown that the nature of the N-terminal residue has very little effect on the observed cis/trans ratios of the subsequent X-Pro bonds.[10] Therefore, this data can serve as a reasonable proxy for the this compound sequence. In unfolded collagen, approximately 16% of X-Pro bonds are in the cis conformation.[2] The equilibrium is sensitive to factors like pH and the ionization state of terminal groups.[10]

| Parameter | Value (Ser-Pro-Pro in aqueous solution) | Method | Reference |

| Isomer Stability Order | trans-trans > cis-cis > cis-trans > trans-cis | 13C NMR | [10] |

| Typical cis Population (X-Pro) | ~16% (in unfolded collagen) | 13C NMR | [2] |

Table 2: Isomerization data for proline-containing peptides.

Logical and Experimental Workflows

The study of proline's role in a peptide like this compound follows a logical progression from its fundamental chemical properties to its functional implications. This can be visualized as a cause-and-effect pathway. Experimentally, a combination of synthesis and multiple biophysical techniques is required for a complete structural characterization.

Caption: Logical flow from proline's unique structure to its functional impact.

Caption: Experimental workflow for this compound structural characterization.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of the this compound tripeptide using Fmoc/tBu chemistry.[11][12]

-

Resin Preparation:

-

Start with 2-chlorotrityl chloride resin, ideal for producing a C-terminal carboxylic acid.

-

Swell 0.1 mmol of the resin in dichloromethane (B109758) (DCM) for 30 minutes in a peptide synthesis vessel.

-

-

Loading of First Amino Acid (Proline):

-

Dissolve 0.3 mmol of Fmoc-Pro-OH and 0.35 mmol of diisopropylethylamine (DIPEA) in DCM.

-

Add the solution to the swollen resin and agitate for 1-2 hours.

-

Cap any remaining reactive sites by washing with a mixture of DCM/Methanol/DIPEA (80:15:5).

-

Wash the resin thoroughly with DCM and dimethylformamide (DMF).

-

-

Peptide Elongation Cycle (for Ala, then Ser):

-